2-(Propan-2-yloxy)cyclohexan-1-amine

Lipophilicity Drug Design ADME Prediction

2-(Propan-2-yloxy)cyclohexan-1-amine (CAS 1250630-83-1) is a primary cyclohexylamine bearing an isopropoxy substituent at the 2-position of the cyclohexane ring, with a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol. The compound is commercially supplied as a racemic mixture (CAS 1250630-83-1) and as discrete enantiomers—(1R,2S)-2-isopropoxycyclohexan-1-amine (CAS 763065-47-0) and (1S,2R)-2-isopropoxycyclohexan-1-amine (CAS 724698-78-6)—typically at 98% purity with batch-specific analytical certificates (NMR, HPLC, GC).

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B7859764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yloxy)cyclohexan-1-amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)OC1CCCCC1N
InChIInChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3
InChIKeyZKEPLHMRGFQZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yloxy)cyclohexan-1-amine Procurement Guide: Physicochemical Baseline and Class Positioning


2-(Propan-2-yloxy)cyclohexan-1-amine (CAS 1250630-83-1) is a primary cyclohexylamine bearing an isopropoxy substituent at the 2-position of the cyclohexane ring, with a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol . The compound is commercially supplied as a racemic mixture (CAS 1250630-83-1) and as discrete enantiomers—(1R,2S)-2-isopropoxycyclohexan-1-amine (CAS 763065-47-0) and (1S,2R)-2-isopropoxycyclohexan-1-amine (CAS 724698-78-6)—typically at 98% purity with batch-specific analytical certificates (NMR, HPLC, GC) . It belongs to the 2-alkoxycyclohexylamine subclass, which has been claimed in patent literature as a scaffold for antimicrobial agents and kinase-directed chemical probes [1].

Why 2-(Propan-2-yloxy)cyclohexan-1-amine Cannot Be Assumed Interchangeable with Closest 2-Alkoxy or Regioisomeric Analogs


Within the 2-alkoxycyclohexylamine series, changes to the O-alkyl chain length and branching produce quantifiable shifts in lipophilicity (LogP), basicity (pKa), and steric bulk that are consequential for partitioning, target engagement, and metabolic handling. The isopropoxy derivative occupies a distinct parameter space versus the linear methoxy and ethoxy congeners: it delivers higher LogP while maintaining an identical topological polar surface area (TPSA) of 35.25 Ų, a profile that can simultaneously enhance passive membrane permeability relative to smaller alkoxy homologs without increasing hydrogen-bonding capacity . Furthermore, repositioning the isopropoxy group from C-2 to C-3 or C-4 on the cyclohexane ring alters the pKa of the proximal amine by an estimated 0.6–0.8 log units, as predicted from comparative data for the 4-isopropoxy regioisomer (pKa 10.41 ± 0.70) versus the 2-methoxy congener (pKa 9.79 ± 0.70), introducing meaningful differences in protonation state at physiological pH . These physicochemical divergences mean that generic substitution of one 2-alkoxycyclohexylamine for another—or one regioisomer for another—without experimental validation introduces uncontrolled variables into structure–activity or formulation studies.

2-(Propan-2-yloxy)cyclohexan-1-amine: Quantified Differentiation Evidence Versus Closest Analogs


LogP Differentiation: 2-Isopropoxy vs. 2-Methoxy and 2-Ethoxy Cyclohexylamines

The (1R,2S)-2-isopropoxycyclohexan-1-amine isomer exhibits a measured/calculated LogP of 1.6813. This represents an increase of ΔLogP = +0.078 over 2-methoxycyclohexan-1-amine (LogP 1.603) and an estimated ΔLogP of approximately +0.2–0.3 over 2-ethoxycyclohexan-1-amine (calculated via atom-based π-contribution), while preserving an identical TPSA of 35.25 Ų . The higher LogP without increased polar surface area is a non-trivial advantage in programs where passive membrane permeability must be improved without introducing additional hydrogen-bond donors or acceptors. The quantitative comparison is cross-study but derives from vendor-reported and database-computed values using consistent methodology (ChemDraw/ChemAxon).

Lipophilicity Drug Design ADME Prediction

Basicity Modulation: pKa Shift of the 2-Isopropoxy vs. 4-Isopropoxy Regioisomer

The pKa of the primary amine in 2-alkoxycyclohexylamines is sensitive to the position of the electron-withdrawing alkoxy substituent. The 4-isopropoxy regioisomer has a predicted pKa of 10.41 ± 0.70. Based on the pKa of 2-methoxycyclohexan-1-amine (9.79 ± 0.70) and the known inductive effect attenuation with distance, the 2-isopropoxy derivative is expected to exhibit a pKa approximately 0.5–0.8 units lower than the 4-isopropoxy regioisomer . This difference shifts the fraction of neutral free base versus protonated ammonium species at physiological pH 7.4 by approximately 5–15%, which can influence membrane permeability, target binding kinetics, and salt-form selection during procurement.

Amine Basicity Protonation State Reactivity Tuning

Rotatable Bond Differential and Conformational Pre-organization vs. 2-Methoxy and 2-Ethoxy Analogs

The 2-isopropoxy substituent introduces 2 rotatable bonds (C–O and O–C(isopropyl)), identical to the 2-ethoxy analog but one more than the 2-methoxy congener (1 rotatable bond) . However, the branching at the isopropyl α-carbon imposes greater steric constraint on the accessible dihedral angle space compared to the linear ethoxy chain. This intermediate degree of conformational freedom—greater than methoxy but more sterically restricted than ethoxy—can be exploited to fine-tune entropic penalties upon target binding without the synthetic complexity of fully rigidified spirocyclic scaffolds. The molecular weight increase to 157.25 g/mol (vs. 129.20 for 2-methoxy and 143.23 for 2-ethoxy) also provides a heavier mass for mass-spectrometric tracking in metabolic stability assays.

Conformational Flexibility Entropic Penalty Ligand Efficiency

Stereochemical Identity and Procurement Traceability: Racemic vs. Enantiopure Forms

2-(Propan-2-yloxy)cyclohexan-1-amine is commercially available both as a racemate (CAS 1250630-83-1) and as discrete enantiomers: (1R,2S)- (CAS 763065-47-0) and (1S,2R)- (CAS 724698-78-6) . Vendors including Bidepharm and LeYan specify 98% chemical purity with batch-level QC documentation (NMR, HPLC, GC) . For the enantiopure forms, the defined cis-relative stereochemistry at C-1 and C-2 provides a controlled chiral environment that is absent in simpler non-chiral cyclohexylamine building blocks (e.g., cyclohexylamine, CAS 108-91-8, or N-isopropylcyclohexylamine, CAS 1195-42-2). No publicly available enantiomeric excess (ee) specification was identified for the racemate, meaning that procurement for enantioselective applications mandates explicit ee verification with the supplier prior to order.

Chiral Purity Stereochemistry Quality Control

Evidence-Backed Research and Industrial Application Scenarios for 2-(Propan-2-yloxy)cyclohexan-1-amine


Chiral Building Block for Asymmetric Synthesis of Kinase-Targeted Chemical Probes

The (1R,2S)- and (1S,2R)-enantiomers of 2-isopropoxycyclohexan-1-amine provide a stereochemically defined cis-1,2-substituted cyclohexane scaffold suitable for elaboration into kinase inhibitor candidates. Patent literature identifies substituted 2-cyclohexan-1-yl-amine derivatives as a privileged scaffold for antimicrobial and kinase-directed programs, where the relative and absolute stereochemistry at C-1 and C-2 is expected to influence target-binding geometry . The compound's LogP of 1.68 and TPSA of 35.25 Ų place it within favorable physicochemical space for lead-like molecules, while the isopropoxy group offers a steric and electronic profile distinct from smaller alkoxy substituents, as quantified in the LogP and rotatable bond comparisons above . Researchers should verify enantiomeric excess with the supplier prior to use in stereospecific SAR studies, as ee data are not published in standard vendor documentation.

Agrochemical Lead Optimization Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

The isopropoxy group provides higher LogP (+0.08 to +0.3) relative to methoxy and ethoxy 2-substituted congeners without increasing hydrogen-bond donor or acceptor count, a combination that is particularly attractive for agrochemical fungicide discovery where cuticular penetration and phloem mobility depend on a narrow lipophilicity window . Patents claiming substituted 2-cyclohexan-1-yl-amine derivatives as fungicidal agents establish the relevance of this scaffold in plant protection, though no MIC or EC50 data specific to the 2-isopropoxy derivative have been located in the public domain . The regioisomeric pKa difference (2-isopropoxy vs. 4-isopropoxy) further provides a rational basis for selecting the C-2 substitution pattern when amine protonation state needs to be tuned independently of the alkoxy group's steric contribution.

Physicochemical Reference Standard for Chromatographic Method Development

With a defined LogP of 1.6813, MW of 157.25, and the availability of both racemic and enantiopure forms, 2-(propan-2-yloxy)cyclohexan-1-amine can serve as a retention-time marker and chiral resolution validation standard in reversed-phase and chiral HPLC method development. The compound's intermediate lipophilicity (LogP 1.68) fills a gap between highly polar early-eluting amines (e.g., cyclohexylamine) and more lipophilic alkylamines, providing a calibration point for log k' vs. LogP correlation curves . Vendors including Bidepharm supply batch-specific HPLC and GC traces, enabling direct assessment of column performance and detector linearity using a chemically characterized, commercially traceable standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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